molecular formula C6H8OS B2976846 1-(Furan-3-yl)ethane-1-thiol CAS No. 1522072-46-3

1-(Furan-3-yl)ethane-1-thiol

Cat. No.: B2976846
CAS No.: 1522072-46-3
M. Wt: 128.19
InChI Key: XGDSJUCXJOPYNF-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H8OS and a molecular weight of 128.19 g/mol It features a furan ring substituted at the 3-position with an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-furylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the use of 3-furylmethyl chloride and sodium hydrosulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Comparison with Similar Compounds

1-(Furan-3-yl)ethane-1-thiol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(furan-3-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(8)6-2-3-7-4-6/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDSJUCXJOPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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